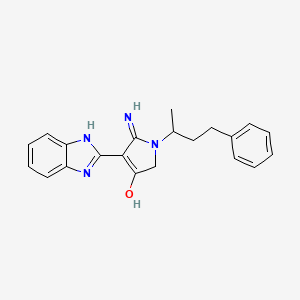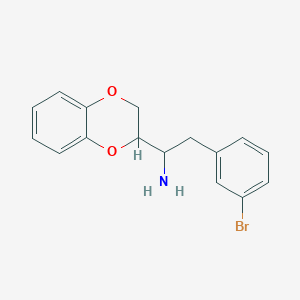
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, dimethylphenoxy, and difluoroacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3,5-dimethylphenol as the primary starting materials.
Formation of Intermediate: The 3,5-dichloroaniline is reacted with 2,2-difluoroacetyl chloride under basic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide: shares structural similarities with other compounds containing dichlorophenyl, dimethylphenoxy, and difluoroacetamide groups.
This compound: can be compared to compounds like N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-acetamide and N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoropropionamide.
Uniqueness
- The presence of both dichlorophenyl and difluoroacetamide groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
- The specific arrangement of these functional groups contributes to its distinct reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F2NO2/c1-9-3-10(2)5-14(4-9)23-16(19,20)15(22)21-13-7-11(17)6-12(18)8-13/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLIHGOXCIHUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2527526.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)


![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)


